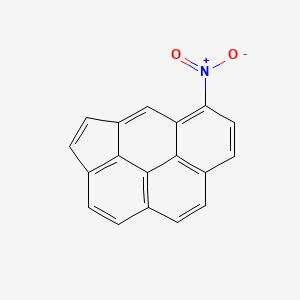
Cyclopenta(cd)pyrene, 6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta(cd)pyrene, 6-nitro- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to the cyclopenta(cd)pyrene structure. This compound is of interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 6-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 6-nitro- may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(cd)pyrene, 6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of cyclopenta(cd)pyrene.
Reduction: Nitroso derivatives or other oxidized products.
Substitution: Various substituted cyclopenta(cd)pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenta(cd)pyrene, 6-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects, as nitro-PAHs are known to be environmental pollutants with health impacts.
Medicine: Studied for its interactions with biological molecules and potential use in drug development.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of cyclopenta(cd)pyrene, 6-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparison with Similar Compounds
Cyclopenta(cd)pyrene, 6-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-PAH with similar mutagenic and carcinogenic properties.
Nitrofluoranthene: A nitro-PAH with different structural features but similar environmental and health impacts.
Nitrobenzo[a]pyrene: A nitro-PAH with a larger aromatic system and higher mutagenic potential.
Cyclopenta(cd)pyrene, 6-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects.
Properties
CAS No. |
86689-98-7 |
|---|---|
Molecular Formula |
C18H9NO2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
13-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-8-7-11-2-4-12-3-1-10-5-6-13-9-14(15)17(11)18(12)16(10)13/h1-9H |
InChI Key |
PSQXMALYEJEWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C=CC5=C4C3=C1C=C5)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















